2-Hexyl-1-decanol
Overview
Description
Hexyldecanol: , also known as 2-Hexyl-1-decanol, is a long-chain aliphatic alcohol with the molecular formula C₁₆H₃₄O. It is a colorless, oily liquid that is insoluble in water but soluble in alcohol, ether, and oils. Hexyldecanol is commonly used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing, due to its emollient and solvent properties .
Mechanism of Action
Target of Action
2-Hexyl-1-decanol is a branched alcohol It’s known to be used as an organic solvent in the extraction of non-polar acidic drugs from human plasma .
Mode of Action
It’s known that it can interact with non-polar acidic drugs, facilitating their extraction from human plasma . This suggests that it may interact with hydrophobic regions within biological systems.
Result of Action
As a solvent, it may facilitate the movement and availability of other compounds within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyldecanol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules in the presence of a catalyst. This reaction typically uses a base such as sodium or potassium hydroxide and a high temperature to facilitate the formation of the branched alcohol .
Industrial Production Methods: In industrial settings, hexyldecanol is often produced from natural sources such as coconut oil, palm oil, and soybean oil. The process involves the hydrogenation of fatty acids or fatty acid esters derived from these oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a metal catalyst, such as nickel or palladium .
Chemical Reactions Analysis
Types of Reactions: Hexyldecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hexyldecanol can be oxidized to form hexyl-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: It can be reduced to form hexyl-decanal using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Hexyldecanol can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.
Major Products Formed:
Oxidation: Hexyl-decanoic acid
Reduction: Hexyl-decanal
Substitution: Various halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Hexyldecanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Hexyldecanol is used in cell culture studies to investigate its effects on cellular processes.
Medicine: It has been studied for its potential use in drug delivery systems and as an active ingredient in topical formulations for skin conditions.
Industry: Hexyldecanol is used in the production of lubricants, plasticizers, and surfactants. .
Comparison with Similar Compounds
Cetyl Alcohol (Hexadecan-1-ol): A C-16 fatty alcohol used in cosmetics and pharmaceuticals for its emollient and thickening properties.
Octyldodecanol (2-Octyldodecanol): Another long-chain alcohol used in personal care products for its moisturizing and skin-conditioning effects.
Hexyldecanol’s unique structure and properties make it a versatile compound with a wide range of applications in different fields.
Properties
IUPAC Name |
2-hexyldecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHFMYCBKQGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041265 | |
Record name | 2-Hexyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
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Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |
Record name | 1-Decanol, 2-hexyl- | |
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Record name | 2-Hexyl-1-decanol | |
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CAS No. |
2425-77-6 | |
Record name | 2-Hexyl-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |
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Record name | 1-Decanol, 2-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |
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Record name | 2-Hexyl-1-decanol | |
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Record name | 1-Decanol, 2-hexyl- | |
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Record name | 2-Hexyl-1-decanol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexyldecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |
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Record name | HEXYLDECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Research shows that using 2-hexyl-1-decanol as a co-substrate with glucose in Candida bombicola cultures can lead to the production of novel sophorolipids, including a unique alkyl-glucoside with a branched hydrophobic component. [, ]
- A: Yes, this compound (also known as C16 Guerbet alcohol) can be synthesized from n-octanol using a supported CuO-NiO catalyst in the presence of KOH. This catalytic approach has demonstrated promising yields and selectivity. []
A: Studies have explored the transesterification of waste fish oil fatty ethyl esters with various alcohols, including this compound. Results show that immobilized lipases are particularly effective catalysts for transesterification with larger alcohols like this compound, offering high stability and reusability. []
- A: Due to its long hydrophobic chain and single hydroxyl group, this compound exhibits characteristics of both alkanes and alcohols. This unique structure influences its solubility in different solvents and its behavior in mixtures. []
- A: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in complex matrices, such as plant extracts, fermentation broths, and environmental samples. [, , , , , ]
- A: The choice of alternatives depends on the specific application. For instance, in sophorolipid production, other hydrophobic co-substrates like fatty acids or plant oils can be used, leading to different sophorolipid profiles. [] In the synthesis of Guerbet alcohols, variations in the catalyst system or starting materials can lead to different product distributions. []
- A: Apart from GC-MS, other analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. [] Computational chemistry tools can be employed to model its interactions and properties. []
- A: The branched structure of this compound significantly affects its physical properties, such as melting point, viscosity, and solubility, compared to linear alcohols with the same number of carbon atoms. [] This structural difference also impacts its interactions with enzymes, as seen in the transesterification reactions using lipases. []
- A: Research suggests that this compound, identified as a volatile compound emitted by aphid-infested soybean plants, exhibits a high binding affinity to specific odorant binding proteins (CpalOBPs) in the lacewing Chrysopa pallens, a natural predator of aphids. This interaction might contribute to the lacewing's ability to locate aphids as prey. []
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